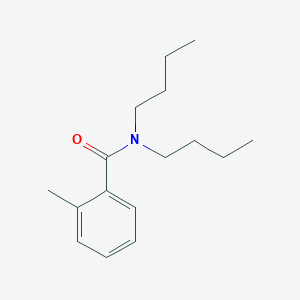

n,n-Dibutyl-2-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5448-40-8 |

|---|---|

Molecular Formula |

C16H25NO |

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N,N-dibutyl-2-methylbenzamide |

InChI |

InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16(18)15-11-9-8-10-14(15)3/h8-11H,4-7,12-13H2,1-3H3 |

InChI Key |

WCIGOPWNVVZWOT-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)C1=CC=CC=C1C |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC=CC=C1C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of N,n Dibutyl 2 Methylbenzamide

Classical and Modern Synthetic Routes to N,N-Dibutyl-2-methylbenzamide

The synthesis of this compound and its analogs can be achieved through several established and contemporary methods, including acylation, oxidative coupling, and transamidation.

Acylation Reactions for this compound Synthesis

The most common method for synthesizing N,N-disubstituted benzamides is through the acylation of a secondary amine with a benzoic acid derivative. sld.cu In the case of this compound, this typically involves the reaction of 2-methylbenzoyl chloride with dibutylamine (B89481). evitachem.com This reaction is a form of nucleophilic acyl substitution. pearson.com

The process often starts with the conversion of 2-methylbenzoic acid to its more reactive acid chloride form using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. sld.cu The resulting 2-methylbenzoyl chloride is then reacted with dibutylamine to yield this compound. evitachem.com

An alternative approach involves the use of coupling reagents that activate the carboxylic acid directly, facilitating the reaction with the amine without the need to form the acyl chloride intermediate. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) have been used for the synthesis of similar N,N-diethyl-m-toluamide (DEET), a process that proceeds through a highly reactive 1-(m-toluoyl)imidazole intermediate. sld.cu Another modern coupling reagent is COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], which allows for a one-pot synthesis from the carboxylic acid and amine. walisongo.ac.id

| Reactants | Reagents/Catalysts | Product | Reaction Type | Key Features |

|---|---|---|---|---|

| 2-Methylbenzoic acid and Dibutylamine | Thionyl chloride or Oxalyl chloride, then Dibutylamine | This compound | Acylation via Acyl Chloride | Two-step process, highly reactive intermediate. sld.cu |

| 2-Methylbenzoic acid and Dibutylamine | 1,1'-Carbonyldiimidazole (CDI) | This compound | Acylation with Coupling Agent | Forms a reactive acylimidazole intermediate. sld.cu |

| 2-Methylbenzoic acid and Dibutylamine | COMU | This compound | Acylation with Coupling Agent | One-pot synthesis, water-soluble byproducts. walisongo.ac.id |

Oxidative Coupling Strategies for this compound Analogs

Oxidative coupling represents a modern and efficient approach to forming C-C and C-heteroatom bonds, and it can be applied to the synthesis of complex amides. researchgate.netrsc.org These reactions often proceed through the direct functionalization of C-H bonds. rsc.org While specific examples for this compound are not prevalent, the synthesis of its analogs can be achieved through these methods.

One strategy involves the I₂-catalyzed oxidative acylation of tertiary amines with acyl chlorides. thieme-connect.com For instance, N,N-dialkylanilines can react with benzoyl chlorides in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and an iodine catalyst to form N-alkyl-N-arylbenzamides. thieme-connect.com This method involves the cleavage of a C-N bond in the tertiary amine. thieme-connect.com

Another approach is the cross-dehydrogenative coupling (CDC) reaction, which has been used for N-N bond formation. d-nb.info Although less common for amide synthesis, the principles of activating N-H bonds can be conceptually extended. For example, iron-catalyzed selective N=S coupling of N-methoxy amides and sulfoxides has been developed for the synthesis of N-acyl sulfoximines, demonstrating the potential for novel amide analog synthesis. acs.org

Research into copper-catalyzed oxidative coupling reactions has elucidated mechanisms involving the formation of reactive iminium ion intermediates from N-phenyltetrahydroisoquinolines, which then react with nucleophiles. mpg.de These strategies highlight the potential for developing direct oxidative routes to this compound analogs.

Transamidation Approaches and Variants for this compound

Transamidation is a process where an existing amide is converted into a new amide by reacting it with an amine. researchgate.net This method can be particularly useful when the starting amide is more readily available than the corresponding carboxylic acid or acyl chloride.

For the synthesis of this compound, a potential route would involve the reaction of a suitable N-substituted-2-methylbenzamide with dibutylamine. The reactivity of the starting amide is crucial. Unactivated amides are generally unreactive, but their reactivity can be enhanced by introducing an electron-withdrawing group on the amide nitrogen, such as a Boc (tert-butyloxycarbonyl) or tosyl group. researchgate.netorganic-chemistry.org

Metal-free transamidation of secondary amides can be achieved under mild conditions by activating the amide. amazonaws.com For example, N-Boc activated secondary amides undergo chemoselective transamidation in the absence of any additives. organic-chemistry.org Nickel-catalyzed transamidation has also been developed for N-aryl benzamide (B126) derivatives. researchgate.net

| Starting Amide | Amine | Conditions/Catalyst | Product | Key Features |

|---|---|---|---|---|

| N-Boc-2-methylbenzamide | Dibutylamine | Metal-free, mild conditions | This compound | Activation of the amide with a Boc group. organic-chemistry.org |

| N-Aryl-2-methylbenzamide | Dibutylamine | Nickel catalyst | This compound | Transition-metal catalyzed C-N bond cleavage. researchgate.net |

| N,N-Dimethyl-2-methylbenzamide | Dibutylamine | Sodium tert-butoxide | This compound | Base-mediated transamidation. organic-chemistry.org |

Fixed-Bed Reactor Synthesis Techniques for this compound Precursors

Fixed-bed reactors are widely used in large-scale chemical synthesis, particularly for heterogeneously catalyzed gas-phase reactions. uni-stuttgart.de While the direct synthesis of this compound in a fixed-bed reactor is not commonly described, the synthesis of its precursors, such as 2-methylbenzoic acid, can be achieved using this technology.

For example, the alkylation of benzene (B151609) with propylene (B89431) to produce cumene, a precursor to phenol (B47542) and subsequently to various benzoic acids, is often carried out in fixed-bed reactors using zeolite catalysts. researchgate.net Similarly, the synthesis of linear alkylbenzenes, which are precursors to a variety of functionalized aromatic compounds, is performed in fixed-bed reactors. researchgate.net

These reactors offer advantages such as continuous operation and efficient heat management, which is crucial for reactions with a large heat of reaction. uni-stuttgart.de The catalyst is arranged in a fixed bed, and the reactants are passed through it. uni-stuttgart.de The design can be a simple packed bed or a more complex multitubular reactor for better temperature control. uni-stuttgart.de Such technology could be applied to the synthesis of intermediates required for the production of this compound.

Mechanistic Elucidation of this compound Formation

The formation of this compound primarily proceeds through a nucleophilic acyl substitution mechanism.

Nucleophilic Acyl Substitution Mechanisms in Amide Formation

Nucleophilic acyl substitution is a two-stage reaction mechanism. vanderbilt.edu The first stage involves the addition of a nucleophile to the carbonyl carbon of an acyl compound, leading to the formation of a tetrahedral intermediate. vanderbilt.edumasterorganicchemistry.com The second stage is the collapse of this intermediate, which reforms the carbonyl group and expels a leaving group. vanderbilt.edu

In the synthesis of this compound from 2-methylbenzoyl chloride and dibutylamine, the nitrogen atom of dibutylamine acts as the nucleophile. pearson.com Its lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. pearson.com This leads to a tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom has a positive charge. pearson.com

The intermediate then collapses, reforming the carbon-oxygen double bond. pearson.com The chloride ion, being a good leaving group, is expelled. pearson.com A second molecule of dibutylamine or another base present in the reaction mixture then deprotonates the nitrogen atom to yield the final product, this compound. pearson.com

The reaction can be catalyzed by acid or base. byjus.com Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.com Under basic conditions, the nucleophile is deprotonated, making it more anionic and thus more reactive. byjus.com

Radical Pathway Investigations in this compound Synthesis

The synthesis of amides, including this compound, can be achieved through innovative methods that proceed via radical pathways. One such method is the iron-catalyzed direct oxidative amidation of alcohols with N-chloroamines, which are prepared in situ from the corresponding amines. researchgate.net This approach represents a significant departure from classical acylation methods, which often involve carboxylic acid derivatives. researchgate.net

A proposed mechanism for this transformation involves the generation of radical intermediates. researchgate.net Although many methodologies are effective only with sterically unhindered reactants, this iron-catalyzed approach has been successfully employed for the synthesis of this compound from substituted benzylic alcohols and secondary amines. researchgate.net The reaction avoids the use of expensive and toxic transition metal catalysts often associated with other methods. researchgate.net Mechanistic studies suggest that the reaction proceeds through the formation of a C–N bond via an oxidative process. researchgate.net Radical trapping experiments can be used to confirm the involvement of a radical pathway; for instance, the complete suppression of a reaction in the presence of a radical scavenger like TEMPO supports a radical mechanism. nih.gov

The generation of radical species is often a key step. For example, in some related syntheses, a tert-butoxy (B1229062) radical is initially generated, which then abstracts a hydrogen atom to form an alkyl radical intermediate. beilstein-journals.org This radical then participates in subsequent bond-forming cascade reactions. beilstein-journals.org While not specifically detailed for this compound in the provided context, such pathways are plausible for similar oxidative amidation reactions.

Catalytic Reaction Mechanisms (e.g., Metal-Organic Frameworks, Palladium-Catalyzed) in Benzamide Synthesis

Catalysis is central to modern organic synthesis, offering efficient routes to amide bond formation. Various catalysts, including those based on palladium and zirconium, have been developed for benzamide synthesis. core.ac.ukwhiterose.ac.uk

Palladium-Catalyzed Synthesis: Palladium catalysts are effective in C-H functionalization reactions to synthesize complex amide-containing structures. whiterose.ac.uk For instance, palladium-catalyzed oxidative difunctionalization of alkenes can lead to the formation of oxindoles from N-arylacrylamides. beilstein-journals.org Two potential mechanisms are often proposed for such transformations. One pathway involves the generation of an alkyl radical which adds to the C=C bond, followed by cyclization and oxidation. beilstein-journals.org An alternative pathway suggests the formation of a σ-arylpalladium(II) intermediate, which then undergoes further reaction steps to yield the final product. beilstein-journals.org

Zirconium-Catalyzed Synthesis: Zirconium-based catalysts, such as ZrCl₄ and ZrCp₂Cl₂, have been shown to be effective in the direct thermal amidation of carboxylic acids with amines. core.ac.uk These catalysts can significantly accelerate the reaction rate compared to the uncatalyzed thermal process. core.ac.uk For example, the reaction of benzoic acid was greatly accelerated using ZrCp₂Cl₂ as a catalyst. core.ac.uk This method has been applied to the synthesis of various amides, demonstrating the versatility of zirconium catalysts in amide bond formation. core.ac.uk

The table below summarizes the catalytic conversion for the synthesis of amides using a zirconium catalyst. core.ac.uk

Table 1: Zirconium-Catalyzed Amide Synthesis Conversion| Reactants | Catalyst | Conversion (%) |

| Benzoic Acid & Amine | ZrCp₂Cl₂ | 83 |

| 4-Chlorobenzoic Acid & Benzylamine | None | 0 |

| 4-Chlorobenzoic Acid & Benzylamine | 5 mol% ZrCl₄ | 5 |

Photochemical Reaction Mechanisms in Benzamide Formation

Photochemical methods provide unique pathways for the formation of chemical bonds by utilizing light to generate reactive intermediates. acs.orgnumberanalytics.com These reactions often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. numberanalytics.com The core principle involves the absorption of light by a molecule (a chromophore or a photocatalyst) to create an electronically excited state which is more reactive. acs.orgnumberanalytics.com

Key photochemical mechanisms applicable to benzamide formation include:

Photoinduced Electron Transfer (PET): In this process, an electronically excited photocatalyst can either donate an electron to an acceptor or accept an electron from a donor. acs.org This generates radical ions that can initiate a cascade of reactions. acs.orgnumberanalytics.com For example, visible-light photoredox catalysis can be used to generate alkyl radicals from suitable precursors, which then add to acrylamides, leading to cyclization and the formation of complex products like oxindoles. nih.gov

Energy Transfer: An excited photocatalyst can transfer its energy to a substrate molecule, promoting it to an excited state. acs.org This excited substrate can then undergo reactions such as cycloadditions or rearrangements. acs.orgnumberanalytics.com

Hydrogen Atom Transfer (HAT): An excited photocatalyst can abstract a hydrogen atom from a substrate, generating a radical intermediate that can participate in further reactions. acs.org

A specific example is the multicomponent synthesis of unsymmetrical diamines, which can start from 2-iodobenzamide (B1293540) derivatives. rsc.org In this process, visible light irradiation in the presence of a photocatalyst can generate an aryl radical species, which then undergoes a series of reactions, including radical addition to an imine formed in situ. rsc.org

The table below outlines common photochemical reactions used in synthesis. numberanalytics.com

Table 2: Common Types of Photochemical Reactions| Reaction Type | Description |

| [2+2] Cycloadditions | Formation of a four-membered ring from two alkenes or an alkene and a carbonyl compound. |

| Norrish Type I and II Reactions | Cleavage of a carbonyl compound to form radicals or abstraction of a hydrogen atom by an excited carbonyl group. |

| Photoinduced Electron Transfer | Transfer of an electron between molecules, leading to the formation of radical ions. |

Green Chemistry Principles and Sustainability Metrics in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.orgcore.ac.uk The synthesis of this compound can be evaluated and optimized using the 12 Principles of Green Chemistry and various sustainability metrics. msu.eduacs.org

The 12 Principles of Green Chemistry provide a framework for creating more sustainable chemical processes: acs.org

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. acs.org

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Methods should use and generate substances that possess little or no toxicity. msu.edu

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. msu.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. msu.edu

Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. msu.edu

Use of Renewable Feedstocks: Raw materials should be renewable whenever technically and economically practicable. msu.edu

Reduce Derivatives: Unnecessary derivatization (e.g., use of blocking groups) should be minimized or avoided. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. msu.edu

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. msu.edu

Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. msu.edu

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. msu.edu

To quantify the "greenness" of a synthesis, several sustainability metrics are employed:

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms to product atoms. acs.org

Formula: Atom Economy (%) = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.org

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor relates the weight of waste produced to the weight of the desired product. Lower E-factors are better. acs.org

Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) msu.edu

Process Mass Intensity (PMI): Favored by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI considers the total mass used in a process to produce a certain mass of product. acs.org

Formula: PMI = Total Mass in Process (kg) / Mass of Product (kg) msu.edu

Applying these principles to the synthesis of this compound would involve selecting catalytic routes over stoichiometric ones, using safer solvents, minimizing energy-intensive steps, and aiming for high atom economy to reduce waste. acs.orgactascientific.com For example, direct amidation methods are preferable to multi-step syntheses that require protecting groups, as this aligns with the principles of reducing derivatives and improving atom economy. acs.org

The table below summarizes key green chemistry metrics.

Table 3: Key Green Chemistry Metrics| Metric | Formula | Goal |

| Atom Economy | (FW of atoms utilized / sum of FW of all reactants) x 100% msu.edu | Maximize |

| E-Factor | amount (kg) of waste / amount (kg) of desired product msu.edu | Minimize |

| Process Mass Intensity (PMI) | total mass in a process (kg) / mass of product (kg) msu.edu | Minimize |

Advanced Spectroscopic and Structural Characterization of N,n Dibutyl 2 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for N,N-Dibutyl-2-methylbenzamide Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR spectra offer fundamental insights into the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the aromatic and aliphatic protons. The aromatic protons on the 2-methylphenyl group typically appear as a multiplet in the range of δ 7.1-7.3 ppm. rsc.org The methyl group attached to the aromatic ring produces a singlet peak around δ 2.28 ppm. rsc.org The two non-equivalent butyl chains exhibit complex signals due to the restricted rotation around the amide C-N bond. The methylene (B1212753) protons adjacent to the nitrogen atom appear as broad multiplets, while the other methylene and terminal methyl groups of the butyl chains resonate at higher fields (lower ppm values). rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is typically observed as a singlet around δ 170-171 ppm. rsc.org The aromatic carbons show signals in the range of δ 125-137 ppm, with the quaternary carbon attached to the methyl group and the carbonyl group having distinct chemical shifts. rsc.org The carbons of the two butyl chains also display separate signals, confirming their non-equivalence.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.1-7.3 (m) | 125.3-130.2 |

| Aromatic C-CH₃ | - | 133.7-137.1 |

| Aromatic C-C=O | - | 137.1 |

| C=O | - | 170.7 |

| Ar-CH₃ | 2.28 (s) | 18.7 |

| N-CH₂ (Butyl 1) | 3.1-3.4 (br) | 45.9 |

| N-CH₂ (Butyl 2) | 3.4-3.7 (br) | 50.0 |

| N-CH₂-CH₂ (Butyl 1) | 1.4-1.6 (m) | 29.7-30.9 |

| N-CH₂-CH₂ (Butyl 2) | 1.1-1.3 (m) | 29.7-30.9 |

| CH₂-CH₃ (Butyl 1) | 1.2-1.4 (m) | 19.8-20.3 |

| CH₂-CH₃ (Butyl 2) | 0.8-1.0 (t) | 19.8-20.3 |

| CH₃ (Butyl 1) | 0.8-1.0 (t) | 13.6-14.0 |

| CH₃ (Butyl 2) | 0.7-0.9 (t) | 13.6-14.0 |

Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary. (s = singlet, t = triplet, m = multiplet, br = broad)

Two-Dimensional NMR (COSY, DEPT-135, HSQC, HMBC) for this compound Connectivity

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. github.iochimia.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons within the butyl chains (e.g., between the N-CH₂ and the N-CH₂-CH₂ protons) and within the aromatic ring.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps distinguish between CH, CH₂, and CH₃ groups. emerypharma.com CH and CH₃ groups typically show positive peaks, while CH₂ groups show negative peaks. This would be instrumental in assigning the methylene groups of the butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com Each cross-peak in an HSQC spectrum indicates a direct bond between a specific proton and a specific carbon, greatly aiding in the assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduemerypharma.com For this compound, HMBC would be crucial for connecting the different fragments of the molecule. For example, it would show correlations between the N-CH₂ protons and the carbonyl carbon, as well as the aromatic carbons. It would also show correlations between the aromatic protons and the methyl carbon, and vice versa.

Vibrational Spectroscopy (Infrared, Raman) for this compound Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the strong carbonyl (C=O) stretching vibration of the tertiary amide, which typically appears in the range of 1630-1660 cm⁻¹. Other significant peaks include the C-N stretching vibration around 1290-1350 cm⁻¹, and the C-H stretching vibrations of the aromatic and aliphatic groups in the 2800-3100 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. horiba.com The Raman spectrum would also show a strong band for the C=O stretch, as well as characteristic bands for the aromatic ring vibrations and the C-H bending and stretching modes of the alkyl chains. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-2960 |

| C=O (Amide) | Stretch | 1630-1660 |

| C=C (Aromatic) | Stretch | 1450-1600 |

Mass Spectrometry (MS) for this compound Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. savemyexams.com The molecular formula of this compound is C₁₆H₂₅NO, which corresponds to a molecular weight of approximately 247.38 g/mol . chemsrc.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 247. The fragmentation of this compound is expected to follow characteristic pathways for amides and aromatic compounds. miamioh.edu Common fragmentation patterns include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. msu.edu This would result in the loss of a propyl radical (C₃H₇•) to form an ion at m/z 204, or the loss of a butyl radical (C₄H₉•) to form an ion at m/z 190.

McLafferty Rearrangement: While less common for tertiary amides, this rearrangement could potentially occur.

Cleavage at the Carbonyl Group: Fragmentation can occur at the bond between the carbonyl carbon and the aromatic ring, leading to the formation of the 2-methylbenzoyl cation at m/z 119 and the dibutylaminyl radical. The ion at m/z 119 is often a prominent peak in the mass spectra of N,N-dialkyl-2-methylbenzamides. rsc.org Another possibility is the formation of the dibutylaminium ion at m/z 128.

Loss of Butene: Loss of a neutral butene molecule (C₄H₈) via a rearrangement process can also occur.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 247 | [C₁₆H₂₅NO]⁺ | Molecular Ion (M⁺) |

| 204 | [M - C₃H₇]⁺ | Alpha-cleavage |

| 190 | [M - C₄H₉]⁺ | Alpha-cleavage |

| 128 | [N(C₄H₉)₂]⁺ | Cleavage at C-N bond |

X-ray Crystallography of this compound and Related Benzamides

Crystal Structure Determination and Conformation Analysis

In the solid state, N-alkylated benzanilides often adopt a "folded" conformation where the aryl rings are cis to each other about the amide bond. acs.orgnih.gov For this compound, this would imply a specific spatial arrangement of the 2-methylphenyl group and the two butyl chains relative to the amide plane.

The presence of the bulky butyl groups and the methyl group on the aromatic ring will influence the torsion angles of the molecule. The steric hindrance between the ortho-methyl group and the carbonyl group, as well as between the two butyl chains, will likely cause the phenyl ring and the butyl groups to be twisted out of the plane of the amide group. This twisting minimizes steric repulsion and leads to the most stable solid-state conformation. X-ray diffraction analysis would precisely determine these dihedral angles. anton-paar.comutah.edu

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N,N-dialkylated benzamides |

Intermolecular Interactions and Packing in Benzamide (B126) Crystal Lattices

In the broader family of benzamides, hydrogen bonds are a predominant factor in determining crystal packing. mdpi.com For primary and secondary amides, strong N−H···O=C hydrogen bonds are common, often leading to the formation of well-defined synthons, such as chains or dimers. mdpi.comdcu.ie However, in a tertiary amide like this compound, the absence of an N-H donor proton precludes the formation of these classic hydrogen bonds.

Consequently, weaker C−H···O hydrogen bonds become significant in directing the molecular arrangement. mdpi.comiucr.org The carbonyl oxygen of the amide group is a potent hydrogen bond acceptor and can engage in multiple C−H···O interactions with hydrogen atoms from the alkyl chains (the n-butyl groups) and the aromatic ring of neighboring molecules. Studies on related N,N-dialkylbenzamides and other amides have shown that these interactions are crucial for molecular recognition and the stabilization of the crystal lattice. mdpi.commdpi.com For instance, in the crystal structure of N-(2-Pyridylcarbonyl)benzamide, molecules are linked by C—H⋯O hydrogen bonds to form a zigzag polymer chain. iucr.org Similarly, C-H···O interactions are noted as important in the packing of various thiourea (B124793) derivatives containing benzamide moieties. iucr.orgmersin.edu.tr

The bulky n-butyl groups and the 2-methyl substituted phenyl ring in this compound also contribute significantly to the crystal packing through van der Waals forces. The flexible nature of the butyl chains allows for efficient space-filling, maximizing attractive van der Waals contacts which are a cumulative and powerful force in stabilizing the crystal structure.

Table 1. Summary of Potential Intermolecular Interactions in Benzamide Lattices

| Interaction Type | Donor | Acceptor | Typical Role in Benzamide Lattices |

| C−H···O Hydrogen Bond | C-H (Aromatic, Alkyl) | O=C (Amide) | Formation of chains and complex 3D networks; a key directional force in tertiary amides. mdpi.comiucr.org |

| van der Waals Forces | All atoms | All atoms | Non-directional space-filling; significant contribution from alkyl chains and aromatic rings. mdpi.com |

| π–π Stacking | Phenyl Ring | Phenyl Ring | Contributes to lattice stability through aromatic ring interactions, can be offset or T-shaped. mdpi.com |

Theoretical and Computational Chemistry Studies of N,n Dibutyl 2 Methylbenzamide

Quantum Chemical Calculations for N,N-Dibutyl-2-methylbenzamide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods provide insights into the electron distribution and energy landscape, which dictate the molecule's stability, reactivity, and geometry.

Electronic Structure and Molecular Orbital Theory

The electronic behavior of this compound is governed by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecular orbital theory describes how atomic orbitals combine to form molecular orbitals, resulting in bonding and anti-bonding states. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

For benzamide-type molecules, the HOMO is typically located on the electron-rich parts of the molecule, such as the phenyl ring and the amide group, while the LUMO is centered on the electron-accepting regions. rsc.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily polarized and is generally more chemically reactive. nih.gov The introduction of alkyl substituents (dibutyl and methyl groups) to the benzamide (B126) core influences the electronic structure. Electron-donating groups generally increase the energy of the HOMO, which can affect the molecule's reactivity and interaction with electrophiles. rsc.org

Table 1: Key Concepts in Molecular Orbital Analysis of Benzamides

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron. | The N,N-dibutyl and 2-methyl groups are electron-donating, which would be expected to raise the HOMO energy compared to unsubstituted benzamide, potentially increasing its reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron. | The LUMO is likely centered on the benzoyl moiety. Its energy level influences the molecule's susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Electron Density | The probability of finding an electron in a particular region of the molecule. | High electron density is expected around the oxygen and nitrogen atoms of the amide group and on the aromatic ring, making these sites important for intermolecular interactions. mdpi.com |

Conformational Analysis and Energy Minimization of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the most significant conformational flexibility arises from rotation around the C(aryl)-C(O) bond and the C(O)-N bond, as well as the rotations within the n-butyl chains.

Energy minimization calculations are used to find the most stable conformer(s), which correspond to minima on the potential energy surface. upenn.edudrugdesign.org In N,N-dialkylbenzamides, steric hindrance plays a crucial role in determining the preferred conformation. The two bulky butyl groups on the nitrogen atom and the methyl group at the ortho position of the phenyl ring create significant steric crowding. This forces the amide group to twist out of the plane of the benzene (B151609) ring to relieve strain. Studies on analogous ortho-substituted benzamides show that this twisting can result in dihedral angles of 45–60° between the benzamide core and the phenyl groups.

The process of finding the lowest energy conformation involves systematically rotating key bonds and calculating the steric energy at each step until a minimum is found. upenn.eduresearchgate.net For the n-butyl chains, the anti conformation is generally favored over the gauche conformation to minimize steric interactions. libretexts.org

Table 2: Key Dihedral Angles and Expected Conformations

| Dihedral Angle | Description | Expected Influence on Conformation |

| C(aryl)-C(aryl)-C(O)-N | Rotation around the bond connecting the phenyl ring to the carbonyl carbon. | Significant deviation from 0° (coplanarity) is expected due to steric clash between the carbonyl oxygen/N-butyl groups and the ortho-methyl group. |

| C(aryl)-C(O)-N-C(butyl) | Rotation around the amide C-N bond. | This rotation has a high energy barrier due to the partial double bond character of the amide bond, but the planarity can be distorted by bulky substituents. |

| N-C-C-C (within butyl chains) | Rotation within the n-butyl chains. | A preference for the anti (180°) conformation is expected to minimize steric strain, though gauche conformers will also be present. libretexts.org |

Molecular Dynamics (MD) Simulations of this compound Analogs

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and stability. mdpi.com By solving Newton's equations of motion, MD simulations can model how a molecule moves and flexes over time in a given environment (e.g., in a solvent or bound to a protein). arxiv.org

While specific MD studies on this compound are not prominent in the literature, simulations of analogous benzamide derivatives, particularly in the context of ligand-protein interactions, are common. nih.govtandfonline.comnih.gov In these studies, MD simulations are typically performed after a ligand has been docked into a protein's binding site. The simulation assesses the stability of the docked pose, revealing whether the key interactions are maintained over time. pensoft.netresearchgate.net Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms during the simulation helps to confirm the stability of the complex. pensoft.net Such studies are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor binding. tandfonline.comnih.gov

Molecular Docking Studies and Ligand-Target Interaction Modeling for Benzamide Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net This method is instrumental in drug discovery and in understanding the molecular basis of a compound's biological activity. scialert.net For benzamide derivatives, docking studies have been applied across a wide range of biological targets. mdpi.comnih.gov

Given that many N,N-dialkylbenzamides exhibit insect repellent properties, a relevant application of molecular docking for this compound would be to model its interaction with insect olfactory receptors, such as Odorant Binding Proteins (OBPs). nih.govsemanticscholar.orgresearchgate.net These studies help identify the key amino acid residues in the binding pocket that interact with the ligand. The binding affinity is estimated using a scoring function, which typically accounts for forces like hydrogen bonding, hydrophobic interactions, and van der Waals forces. mdpi.com

For benzamides, the carbonyl oxygen is a strong hydrogen bond acceptor, while the aromatic ring and alkyl chains can participate in hydrophobic and van der Waals interactions with nonpolar residues in the binding site. scialert.netdovepress.com The results from docking studies can guide the design of new analogs with improved binding affinity and, consequently, enhanced biological activity. dovepress.com

Table 3: Summary of Molecular Docking Principles for Benzamide Derivatives

| Interaction Type | Key Molecular Feature | Example Receptor Residues | Significance |

| Hydrogen Bonding | Carbonyl oxygen of the amide group. | Polar residues (e.g., Serine, Threonine, Asparagine). scialert.net | Crucial for anchoring the ligand in the binding pocket and providing specificity. |

| Hydrophobic Interactions | Phenyl ring, methyl group, dibutyl chains. | Nonpolar residues (e.g., Leucine, Valine, Phenylalanine). semanticscholar.org | Major contributor to the overall binding affinity, especially for nonpolar ligands. |

| Pi-Pi Stacking | Aromatic phenyl ring. | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). | A specific type of stabilizing interaction between aromatic rings. |

| van der Waals Forces | All atoms of the ligand. | All residues in close contact. | General, non-specific attractive or repulsive forces that contribute to the overall fit. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For insect repellents like this compound, QSAR models can predict the repellency of new, untested compounds based on calculated molecular properties, known as descriptors. nih.govakademiabaru.com

Numerous QSAR studies have been conducted on amide and carboxamide-based insect repellents, including analogs of the well-known repellent DEET (N,N-Diethyl-3-methylbenzamide). dtic.milelifesciences.orgplos.org These studies have shown that a compound's repellency can be correlated with a combination of descriptors. nih.govresearchgate.net The descriptors often found to be important are related to the molecule's charge distribution, polarity, size, and shape. nih.gov

A typical QSAR study involves:

Assembling a dataset of compounds with known activities (e.g., protection time against mosquitoes). akademiabaru.com

Calculating a large number of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that best correlates the descriptors with the activity. akademiabaru.com

Validating the model to ensure it is robust and has predictive power. mdpi.com

Analysis of QSAR models for amide repellents suggests that descriptors related to charge distribution and dipole moment are often critical, indicating that electrostatic interactions are important for the repellent's mechanism of action. nih.gov

In Silico Analysis for Predicting Chemical Properties and Reactivity of this compound

In silico analysis encompasses a wide range of computational methods used to predict the physicochemical properties, reactivity, and potential liabilities of a chemical compound without performing laboratory experiments. core.ac.ukljmu.ac.uk For this compound, these methods can quickly provide valuable data.

Predicted physicochemical properties often include molecular weight, boiling point, flash point, density, and LogP (a measure of lipophilicity). chemsrc.com These properties are crucial for understanding the compound's behavior, such as its volatility, which is important for an insect repellent.

Table 4: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance |

| Molecular Formula | C16H25NO | Defines the elemental composition. |

| Molecular Weight | 247.376 g/mol | Influences properties like volatility and diffusion. |

| Density | 0.951 g/cm³ | A fundamental physical property. |

| Boiling Point | 376.1°C at 760 mmHg | Indicates the temperature at which it transitions to a gas, relevant to its action as a vapor-phase repellent. |

| Flash Point | 163.2°C | Important for safety and handling considerations. |

| (Data sourced from Chemsrc for CAS 5448-40-8) chemsrc.com |

Reactivity can also be predicted in silico. As discussed in the quantum chemical calculations section, the HOMO-LUMO gap provides a general measure of reactivity. nih.gov More specific predictions can be made using models that identify potential sites of metabolism. For example, software can predict which carbon atoms are most likely to be hydroxylated by cytochrome P450 enzymes, a key step in the metabolism of many organic compounds. This information is valuable for understanding the compound's metabolic fate and potential for generating active or inactive metabolites.

Structure Activity Relationship Sar Studies and Analog Design of N,n Dibutyl 2 Methylbenzamide

Systematic Structural Modifications of the N,N-Dibutyl-2-methylbenzamide Scaffold

The exploration of the chemical space around the this compound scaffold has been a subject of medicinal chemistry research, aiming to understand and optimize the interactions of this class of compounds with biological targets. Systematic structural modifications typically involve alterations at three primary sites: the benzamide (B126) core, the N-alkyl chains, and the substituents on the aromatic ring.

One common modification strategy involves the substitution of the phenyl ring. For instance, the introduction of different groups at various positions can significantly impact the electronic properties and steric profile of the molecule. In related benzamide series, the addition of electron-withdrawing or electron-donating groups has been shown to modulate biological activity. For example, in a series of N-benzoyl-2-hydroxybenzamides, substituting the B ring with branched alkyl groups or electron-donating groups like dialkylamino and alkoxy moieties was found to be favorable for antimalarial activity. nih.gov

Another key area for modification is the amide linkage itself. While the core this compound structure features a tertiary amide, studies on related scaffolds have explored the impact of converting this to a secondary amide or replacing it with more chemically stable linkers. nih.gov For example, the synthesis of N-(4-ethylbenzoyl)-2-hydroxybenzamide analogs included variations of the imide linker to enhance metabolic stability. nih.gov

The N,N-dialkyl groups are also critical determinants of activity. The length, branching, and cyclization of these alkyl chains can influence the compound's lipophilicity, conformational flexibility, and ability to fit into hydrophobic pockets of target proteins.

The following table summarizes representative structural modifications and their rationales based on studies of analogous benzamide scaffolds.

| Modification Site | Type of Modification | Rationale | Representative Examples from Analogous Series |

| Benzamide Core | Substitution on the Phenyl Ring | To alter electronic properties and steric interactions. | Introduction of methoxy (B1213986), chloro, or nitro groups. nih.gov |

| Amide Linker | Conversion to Secondary Amide or Bioisosteric Replacement | To modify hydrogen bonding capacity and metabolic stability. | Replacement of imide with more stable linkers. nih.gov |

| N-Alkyl Groups | Variation of Chain Length and Branching | To optimize hydrophobic interactions and receptor fit. | Synthesis of N-methyl, N-propyl, and N-pentyl derivatives. nih.gov |

Impact of Substituent Effects on the Benzamide Core and Reactivity

Substituents on the benzamide core play a crucial role in defining the molecule's chemical reactivity and its interaction with biological targets. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electron density of the aromatic ring and the amide group.

Studies on various benzamide derivatives have demonstrated that the position and nature of substituents are critical for activity. For instance, research on bis-aryl sulfonamides revealed that the presence and position of methoxy groups on the aryl ring were essential for biological activity, with their removal or displacement leading to a complete loss of function. nih.gov Conversely, the replacement of a chloro substituent with a bromo group retained activity, suggesting that steric and electronic properties at this position are more tolerant to change. nih.gov

The introduction of fluorine atoms into the benzamide scaffold has been a particularly successful strategy in medicinal chemistry. Fluorine substitution can enhance binding affinity, improve metabolic stability, and increase lipophilicity. nih.gov For example, the perfluorination of some benzamide derivatives led to an increased binding affinity compared to their non-fluorinated counterparts. nih.gov This effect is often attributed to the ability of fluorine to form favorable interactions, such as hydrogen bonds, and to modulate the acidity of neighboring protons. nih.govscience.gov

The reactivity of the benzamide core can also be influenced by these substituents. For example, the amide bond can undergo hydrolysis under acidic or basic conditions, and the rate of this reaction can be affected by the electronic properties of the aromatic ring.

The following table illustrates the impact of different substituents on the properties of benzamide analogs, as reported in various studies.

| Substituent | Position | Observed Effect on Analogous Series | Reference |

| Methoxy | 2 and 5 | Essential for activity; removal leads to inactivity. | nih.gov |

| Chloro | 4 | Tolerant to replacement with bromo group. | nih.gov |

| Nitro | 4 | Investigated for its electronic effect. | nih.gov |

| Fluorine | Ortho | Can increase binding affinity through intramolecular hydrogen bonds. | nih.gov |

Influence of N-Alkyl Chain Variations on Molecular Interactions and SAR

Studies on related compounds have consistently shown that the length of the N-alkyl chain is a key determinant of biological activity. For instance, in a series of N-alkylated bis-aryl sulfonamides, a clear correlation was observed between bioactivity and alkyl chain length. Potency gradually decreased as the alkyl chain length increased, with compounds bearing chains longer than N-pentyl being completely inactive. nih.gov Similarly, research on cannabimimetic indoles demonstrated that an optimal alkyl chain length of five carbons was required for high-affinity binding to cannabinoid receptors, with longer chains leading to a dramatic decrease in binding. nih.gov

The steric bulk of the N-alkyl groups also plays a significant role. In the bis-aryl sulfonamide series, the introduction of sterically bulky groups like N-isopropyl and N-isobutyl near the core structure had a notable impact on activity, in some cases eliminating one type of biological activity while retaining another. nih.gov This suggests that the shape and size of the N-alkyl substituents are crucial for fitting into specific binding pockets.

The hydrophobic character of the N-alkyl chains is another important factor. These chains often engage in hydrophobic interactions within the binding sites of proteins. The progressive increase in the number of carbon atoms in a chain can be used to probe the depth and extent of hydrophobic pockets in a receptor. drugdesign.org

The table below summarizes the observed effects of N-alkyl chain variations in different series of compounds.

| Alkyl Chain Variation | Compound Series | Observed Effect | Reference |

| Increasing Chain Length (Methyl to Dodecyl) | Bis-aryl sulfonamides | Gradual decrease in potency with increasing length; inactivity beyond N-pentyl. | nih.gov |

| Increasing Chain Length (Methyl to Heptyl) | Cannabimimetic indoles | Optimal binding with a five-carbon chain; dramatic decrease with a heptyl group. | nih.gov |

| Introduction of Steric Bulk (Isopropyl, Isobutyl) | Bis-aryl sulfonamides | Altered activity profile, suggesting importance of steric fit. | nih.gov |

| Homologation of Alkyl Chains | General principle | Used to explore the depth of hydrophobic pockets in receptors. | drugdesign.org |

Pharmacophore Modeling and Lead Optimization Strategies Based on Benzamide Scaffolds

Pharmacophore modeling and other computational techniques are powerful tools for the lead optimization of compounds based on the benzamide scaffold. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net Once a pharmacophore is established, it can be used for virtual screening of compound libraries to identify novel, potentially active molecules. researchgate.net

The process of pharmacophore-based lead optimization often begins with a "hit" compound identified from screening, such as a benzamide derivative with moderate activity. jst.go.jp Structural modifications are then designed to better match the pharmacophore model and improve properties like potency and selectivity. This approach has been successfully applied to various benzamide-containing molecules. For example, in the development of Hepatitis B Virus (HBV) capsid assembly modulators, a pharmacophore model was generated from known active compounds, leading to the identification and subsequent optimization of a novel benzamide scaffold. jst.go.jp

Structure-based design, often used in conjunction with pharmacophore modeling, utilizes the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. nih.govacs.org This strategy was employed in the lead optimization of a 4-aminopyridine (B3432731) benzamide scaffold to develop TYK2 inhibitors. nih.govacs.org By understanding the binding interactions between the ligand and the protein, specific modifications can be made to enhance these interactions.

Quantitative Structure-Activity Relationship (QSAR) studies are another key component of lead optimization. QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of newly designed analogs. For instance, a QSAR model was developed for a series of benzamide inhibitors of the Mycobacterium tuberculosis enzyme InhA, which aided in the design of more potent compounds. mdpi.com

The following table outlines common lead optimization strategies and their applications to benzamide scaffolds.

| Strategy | Description | Application to Benzamide Scaffolds | Reference |

| Pharmacophore Modeling | Defines the 3D arrangement of essential chemical features for activity. | Identification and optimization of novel HBV capsid assembly modulators with a benzamide core. | jst.go.jp |

| Structure-Based Design | Uses the 3D structure of the target protein to guide inhibitor design. | Optimization of a 4-aminopyridine benzamide scaffold for TYK2 inhibition. | nih.govacs.org |

| QSAR Modeling | Correlates chemical structure with biological activity to predict potency. | Design of potent benzamide inhibitors of Mycobacterium tuberculosis InhA. | mdpi.com |

| Virtual Screening | Computationally screens large libraries of compounds against a pharmacophore or target structure. | Identification of new benzamide-based hits from compound databases. | researchgate.net |

Metabolic Pathways and Biotransformation Mechanisms of N,n Dibutyl 2 Methylbenzamide in Vitro and Mechanistic Focus

Enzymatic Hydroxylation Pathways of Alkyl and Aryl Moieties in Benzamide (B126) Analogs (e.g., Cytochrome P450-mediated)

The enzymatic hydroxylation of both the alkyl and aryl portions of N,N-dialkylbenzamides is a key initial step in their metabolism, predominantly catalyzed by the cytochrome P450 superfamily of enzymes. nih.govnih.gov These reactions introduce a hydroxyl group, increasing the compound's polarity and facilitating further metabolism or excretion.

Alkyl Hydroxylation: For N,N-dialkylbenzamides, hydroxylation can occur on the N-alkyl chains. This process, known as ω-hydroxylation (at the terminal carbon) or (ω-1)-hydroxylation (at the sub-terminal carbon), is a common metabolic route. nih.gov For instance, studies on various CYP enzymes have demonstrated their ability to hydroxylate the terminal carbon of medium-chain n-alkanes. nih.gov The specific regioselectivity of hydroxylation can depend on the specific CYP isoform involved. nih.gov For example, in the metabolism of the insect repellent N,N-diethyl-m-toluamide (DEET), a structural analog, oxidation of the N-ethyl groups is a recognized pathway. optibrium.com

Aryl (Ring) Hydroxylation: Aromatic hydroxylation is another significant metabolic pathway for benzamide analogs. uef.fimdpi.com This reaction involves the insertion of an oxygen atom into the benzene (B151609) ring, typically catalyzed by CYP enzymes. mdpi.com In the case of DEET, oxidation of the methyl group on the aromatic ring to a hydroxymethyl group is a major metabolic route, leading to the formation of N,N-diethyl-m-hydroxymethylbenzamide. optibrium.comcas.czd-nb.info Studies with recombinant human CYP enzymes have identified that CYP1A2, CYP2B6, CYP2D6*1, and CYP2E1 are capable of metabolizing DEET via ring methyl oxidation. cas.cz The mechanism of aromatic hydroxylation by P450 enzymes is complex and can proceed through the formation of a reactive arene oxide intermediate. nih.gov

The specific CYP enzymes involved in the hydroxylation of benzamides can vary. For the benzamide derivative CJ-036878, CYP3A4 was found to be the major enzyme responsible for both aliphatic and aromatic hydroxylation, with minor roles played by CYP1A2, CYP2C19, and CYP2D6. uef.fi

N-Dealkylation and N-Oxidation Mechanisms of N,N-Dibutyl-2-methylbenzamide Derivatives

N-dealkylation and N-oxidation are crucial metabolic pathways for compounds containing N,N-dialkylamino moieties, including this compound analogs. These reactions are primarily mediated by cytochrome P450 enzymes.

N-Dealkylation: This process involves the removal of an alkyl group from the nitrogen atom. The mechanism typically starts with a CYP-catalyzed hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. mdpi.com This intermediate then spontaneously breaks down to yield a secondary amine and a corresponding aldehyde or ketone. mdpi.comresearchgate.net For N,N-dialkylbenzamides, this results in a mono-dealkylated benzamide and an aldehyde. researchgate.net

Studies on N,N-dialkylbenzamides using rat liver microsomes have shown that the rate of N-dealkylation can be influenced by the lipophilicity and steric bulk of the alkyl groups. researchgate.net For N,N-diethyl-m-toluamide (DEET), N-deethylation to form N-ethyl-m-toluamide is a significant metabolic pathway observed in human, rat, and mouse liver microsomes. optibrium.comcas.cz Several human CYP isoforms, including CYP3A4, CYP3A5, CYP2A6, and CYP2C19, have been shown to catalyze the N-deethylation of DEET. cas.cz Mechanistic studies suggest that the N-dealkylation of N,N-dialkylbenzamides proceeds through the formation of a carbon-centered radical intermediate rather than a nitrogen radical cation. researchgate.net

N-Oxidation: While N-dealkylation is a common pathway, N-oxidation can also occur, leading to the formation of N-oxide metabolites. frontiersin.org This reaction involves the direct oxidation of the nitrogen atom. For some tertiary amines, N-oxidation is a recognized metabolic route. mdpi.com However, for N,N-dialkylbenzamides, studies have indicated that N-dealkylation is often the more favored pathway. researchgate.net The formation of N-oxides from tertiary amines can be catalyzed by both CYP enzymes and flavin-containing monooxygenases (FMOs). frontiersin.org

The table below summarizes kinetic data for the primary metabolism of the analog N,N-diethyl-m-toluamide (DEET) in human liver microsomes.

| Metabolic Pathway | Metabolite Formed | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |

|---|---|---|---|---|

| Ring Methyl Hydroxylation | N,N-diethyl-m-hydroxymethylbenzamide | 133 ± 15 | 1140 ± 40 | 8.6 |

| N-deethylation | N-ethyl-m-toluamide | 434 ± 101 | 480 ± 60 | 1.1 |

Data from in vitro studies with pooled human liver microsomes. The values represent mean ± S.E. cas.cz

Conjugation Reactions (e.g., Glucuronidation, Sulfation) of this compound Metabolites (In Vitro Studies)

Following the initial Phase I oxidative reactions like hydroxylation, the resulting metabolites of benzamide analogs can undergo Phase II conjugation reactions. These reactions attach endogenous polar molecules, such as glucuronic acid or sulfate, to the metabolite, further increasing its water solubility and facilitating its excretion from the body. nih.gov

Glucuronidation: This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a suitable functional group, such as a hydroxyl group. nih.gov The hydroxylated metabolites of N,N-dialkylbenzamides, formed through either alkyl or aryl hydroxylation, are potential substrates for glucuronidation. For example, N-hydroxy metabolites of N-acetylbenzidine have been shown to undergo glucuronidation in the presence of human liver microsomes. While direct studies on this compound are not available, it is anticipated that its hydroxylated metabolites would be susceptible to forming O-glucuronides. N-glucuronidation, the direct conjugation of glucuronic acid to a nitrogen atom, is also a possible pathway for amine-containing compounds, primarily catalyzed by UGT1A4 and UGT2B10 in humans.

Sulfation: This pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the metabolite, a reaction catalyzed by sulfotransferases (SULTs). optibrium.comresearchgate.net Similar to glucuronidation, hydroxylated metabolites of xenobiotics are common substrates for sulfation. optibrium.comresearchgate.net While sulfation is a recognized Phase II pathway, its role in the metabolism of N,N-dialkylbenzamides is less characterized in the available literature compared to glucuronidation. However, it remains a plausible metabolic route for any hydroxylated metabolites of this compound. optibrium.comresearchgate.net Studies have shown that various phenolic and alcoholic compounds undergo sulfation catalyzed by SULTs present in the liver and other tissues. optibrium.com

The table below outlines the major human cytosolic SULT enzymes and their typical substrates, which could potentially be involved in the sulfation of hydroxylated benzamide metabolites.

| SULT Isoform | Typical Substrates | Tissue Location |

|---|---|---|

| SULT1A1 | Phenols, aromatic amines | Liver, intestine, kidney |

| SULT1A3 | Catecholamines, dopamine | Liver, intestine |

| SULT1B1 | Thyroid hormones, phenols | Liver, intestine, kidney |

| SULT1E1 | Estrogens, steroids | Liver, adrenal gland |

| SULT2A1 | Steroids, bile acids | Liver, adrenal gland |

Information compiled from general literature on sulfotransferases. optibrium.com

In Vitro Models for Studying this compound Biotransformation

The study of the metabolic fate of compounds like this compound relies on various in vitro experimental models that simulate the metabolic processes occurring in the body, particularly in the liver. These models are essential for identifying metabolic pathways, characterizing the enzymes involved, and assessing potential metabolic liabilities of new chemical entities.

Liver Microsomes: This is one of the most widely used in vitro systems for studying Phase I metabolism. frontiersin.org Microsomes are vesicle-like fragments of the endoplasmic reticulum, prepared by ultracentrifugation of liver homogenate. frontiersin.org They contain a high concentration of cytochrome P450 enzymes. frontiersin.org Human liver microsomes (HLM), as well as microsomes from preclinical species like rats and mice, are extensively used to study the metabolism of N,N-dialkylbenzamide analogs like DEET. optibrium.comcas.cz These studies allow for the determination of key kinetic parameters such as Km and Vmax for different metabolic pathways. cas.cz Microsomes can also be used to study glucuronidation, as they contain UGT enzymes, though the addition of a pore-forming agent may be needed for optimal activity. frontiersin.org

Recombinant P450 Enzymes: To identify the specific CYP isoforms responsible for the metabolism of a compound, recombinant human P450 enzymes expressed in systems like insect cells (e.g., baculovirus-infected) or bacteria are used. uef.fi This approach allows for the incubation of the test compound with a single, known CYP isoform at a time. Studies on DEET have utilized a panel of cDNA-expressed human P450 enzymes to pinpoint the specific CYPs involved in its hydroxylation and N-dealkylation. cas.cz Similarly, the metabolism of the benzamide CJ-036878 was investigated using representative recombinant human CYP enzymes to identify CYP3A4 as the major metabolizing enzyme. uef.fi

Other In Vitro Systems:

The following table summarizes the primary in vitro models and their applications in studying the metabolism of benzamide analogs.

| In Vitro Model | Primary Application | Enzymes Present | Examples from Benzamide Analog Studies |

|---|---|---|---|

| Liver Microsomes | Phase I (Oxidation, N-dealkylation), Glucuronidation | CYPs, UGTs, FMOs | Determining kinetic parameters (Km, Vmax) for DEET metabolism. cas.cz |

| Recombinant P450s | Reaction Phenotyping (identifying specific CYPs) | Single CYP isoform | Identifying CYP2B6, CYP2C19, CYP3A4 etc. in DEET metabolism. cas.cz |

| Hepatocytes | Comprehensive metabolism (Phase I & II) | Full complement of hepatic enzymes | General drug metabolism studies. |

| Liver S9 Fraction | Screening for overall metabolic stability | CYPs, UGTs, SULTs, other cytosolic enzymes | General metabolism screening. |

Environmental Fate and Degradation Mechanisms of N,n Dibutyl 2 Methylbenzamide

Hydrolytic Degradation Pathways of N,N-Dibutyl-2-methylbenzamide in Aqueous Environments

The hydrolysis of this compound, a reaction involving the cleavage of its amide bond by water, can be influenced by catalysts such as acids or bases. evitachem.com Generally, amide hydrolysis results in the formation of a carboxylic acid and an amine. pearson.com In the case of this compound, this would yield 2-methylbenzoic acid and dibutylamine (B89481).

The rate and mechanism of amide hydrolysis can be complex. For benzamides, the reaction mechanism in strongly acidic media can involve the O-protonated amide reacting with water molecules. researchgate.net Studies on similar benzamides, such as N-methylbenzamide and N,N-dimethylbenzamide, have shown that at higher acid concentrations (above approximately 60% H2SO4), a different, faster reaction mechanism may take over. researchgate.net This alternative pathway is thought to involve a second proton transfer to the O-protonated amide, leading to the formation of an acylium ion, which then reacts with water to form the carboxylic acid product. researchgate.net

The stability of the amide bond to hydrolysis can also be influenced by the electronic properties of substituents on the aromatic ring. nih.gov Electron-donating groups can affect the rate of hydrolysis. nih.gov While specific studies on the hydrolytic stability of this compound are not widely available, research on other N-acyl amides has demonstrated that electron-rich acyl groups can accelerate hydrolysis under mild acidic conditions. nih.gov

It is important to note that the conditions in natural aqueous environments are typically much milder than the strong acidic or basic conditions used in laboratory studies. Therefore, the rate of hydrolytic degradation of this compound under typical environmental pH conditions is expected to be slow.

Photochemical Transformation Mechanisms of this compound

Photochemical transformation, or photodegradation, involves the breakdown of a chemical compound by light energy. For aromatic compounds like this compound, this process is a significant environmental degradation pathway. In the atmosphere, it is anticipated to exist in the vapor phase where it can be degraded by reacting with photochemically produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for the related compound N,N-Diethyl-m-toluamide (DEET) is about 15 hours, suggesting that photochemical reactions are a key removal mechanism from the air. nih.gov

The specific mechanisms of photochemical transformation for this compound are not extensively detailed in the available literature. However, studies on similar benzamides and other aromatic compounds provide insights into potential pathways. For instance, some benzamides can undergo photochemical rearrangement and ring expansion reactions. nih.govrsc.org It has been shown that dearomatized enolates of N-benzylbenzamides can undergo photochemical rearrangement to form cycloheptatrienes upon irradiation. nih.govrsc.org

Furthermore, the presence of a conjugated system in a molecule can lead to reactions like [2+2] cycloaddition under UV light, resulting in the formation of dimeric byproducts. vulcanchem.com While this has been noted for other complex molecules, its relevance to this compound would depend on its specific electronic structure and absorption spectrum. The degradation of biocides in paints has been shown to be influenced by photodegradation, with transformation products found in both the leachate and the material itself. au.dk

Biodegradation Mechanisms in Various Environmental Compartments

Biodegradation, the breakdown of organic substances by microorganisms, is a crucial process in the environmental fate of xenobiotic compounds. wikipedia.org While specific studies on the biodegradation of this compound are limited, information on the closely related compound N,N-diethyl-m-toluamide (DEET) suggests that biodegradation can occur, although it may not be rapid under all conditions. nih.gov

Microorganisms such as bacteria and fungi possess diverse enzymatic systems capable of degrading complex organic molecules. academicjournals.org The degradation process often involves initial transformations such as oxidation or hydrolysis, which introduce functional groups that make the molecule more water-soluble and susceptible to further breakdown. academicjournals.org For example, a fungus has been observed to degrade DEET into metabolites like N,N-diethyl-m-toluamide-N-oxide and N-ethyl-m-toluamide. researchgate.net Similarly, the bacterium Pseudomonas putida has been shown to utilize DEET as a sole carbon source, producing metabolites in the process. researchgate.net

The efficiency of microbial degradation is influenced by various environmental factors, including the type of microbial community present, the concentration of the chemical, temperature, light, and soil properties. researchgate.net Laboratory tests have shown that the rate of biodegradation can decrease at very low chemical concentrations, which may be more representative of environmental levels. nih.gov This suggests that results from studies using high concentrations may not accurately reflect biodegradation rates in natural ecosystems. nih.gov The presence of other organic compounds and nutrients can also impact the microbial degradation of a specific chemical. researchgate.net

Mechanistic Studies of Adsorption and Leaching in Environmental Media

The movement of this compound through soil and its potential to reach groundwater is governed by its adsorption to soil particles and its subsequent leaching. Adsorption is the process by which a chemical binds to the surface of soil particles, while leaching is its movement downward through the soil profile with water.

The extent of adsorption is influenced by both the chemical's properties and the soil's characteristics. For non-ionic organic compounds, the organic carbon content of the soil is a primary factor determining adsorption. diva-portal.org A higher organic carbon content generally leads to greater adsorption and reduced leaching. The mobility of such compounds can be assessed using the organic carbon-normalized adsorption coefficient (log Koc). diva-portal.org

While specific data on the adsorption and leaching of this compound is scarce, information on similar compounds provides some indication. For instance, N,N-Diethyl-m-toluamide (DEET) is described as having moderate mobility in soil. nih.gov This suggests a degree of adsorption to soil components, which would limit its leaching potential. The addition of biochar to soil has been shown to increase the adsorption and decrease the leaching of ammonium (B1175870) (NH4+), but had less effect on nitrate (B79036) (NO3-) leaching. agriculturejournals.cz This demonstrates how soil amendments can alter the mobility of chemicals.

The potential for leaching is also related to the compound's water solubility. diva-portal.org Chemicals with higher water solubility tend to be more mobile in the soil. The interplay between a compound's hydrophobicity (often expressed as the octanol-water partition coefficient, Kow), its adsorption characteristics, and the amount of water moving through the soil will ultimately determine its leaching potential. diva-portal.org

Xenobiotic Metabolic Processes in Environmental Contexts

Xenobiotic metabolism refers to the biochemical processes by which organisms transform foreign chemical compounds (xenobiotics). wikipedia.org In an environmental context, this primarily involves the metabolic activities of microorganisms in soil and water, as well as metabolic processes within plants that may absorb the compound. mdpi.com These processes are critical for the detoxification and breakdown of pollutants. openaccessjournals.com

The metabolism of xenobiotics typically occurs in phases. wikipedia.orgopenaccessjournals.commhmedical.com

Phase I reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl) on the xenobiotic molecule through oxidation, reduction, or hydrolysis. openaccessjournals.com These reactions are often catalyzed by enzymes like cytochrome P450 monooxygenases. openaccessjournals.commhmedical.com

Phase II reactions involve the conjugation of the modified xenobiotic with endogenous molecules such as sugars, amino acids, or glutathione. mdpi.comopenaccessjournals.com This increases the water solubility of the compound, facilitating its further breakdown or sequestration. openaccessjournals.com

Phase III involves the transport and storage of the conjugated xenobiotics, for instance, into plant vacuoles. mdpi.com

For this compound, specific xenobiotic metabolic pathways in environmental systems have not been fully elucidated. However, based on the metabolism of the related compound DEET, several pathways can be hypothesized. In humans and rats, DEET metabolism involves oxidation of the methyl group to a carboxylic acid and dealkylation of the amide group. cdc.gov It is plausible that similar enzymatic processes, driven by microbial populations, occur in the environment. Microorganisms in soil and water possess a vast array of enzymes that can catalyze such transformations, ultimately leading to the breakdown of the parent compound. academicjournals.orgresearchgate.net

The rate and extent of xenobiotic metabolism in the environment are influenced by factors such as the bioavailability of the compound, the composition and activity of the microbial community, and environmental conditions like pH, temperature, and oxygen availability. researchgate.net

Applications of N,n Dibutyl 2 Methylbenzamide in Advanced Materials Science

Role of N,N-Dibutyl-2-methylbenzamide in Polymer and Resin Modification

The modification of polymers and resins is a critical process to enhance their intrinsic properties or to impart new functionalities. The incorporation of additives can influence mechanical strength, thermal stability, and processing characteristics. While direct research on the use of this compound as a polymer modifier is not extensively documented, its structural features suggest several potential roles.

The dibutylamino group and the methyl-substituted benzene (B151609) ring contribute to the molecule's steric bulk and hydrophobicity. When introduced into a polymer matrix, this compound could act as a plasticizer. Plasticizers are additives that increase the flexibility and durability of a material by reducing the intermolecular forces between polymer chains. The bulky butyl groups would likely create additional free volume within the polymer structure, lowering the glass transition temperature and making the material more pliable.

Furthermore, the amide group present in this compound can participate in hydrogen bonding with suitable polymer backbones, such as those containing hydroxyl or carboxyl groups. This interaction could improve the compatibility and dispersion of the compound within the polymer matrix, preventing phase separation and ensuring a homogeneous material. In the context of thermosetting resins, such as epoxies, the introduction of benzamide (B126) derivatives can influence curing kinetics and the final cross-linked network structure, potentially affecting the material's mechanical properties. For instance, studies on other N-substituted benzamides have shown that they can be utilized in the synthesis of various polymers, and their derivatives are considered for creating materials with tailored properties.

The table below outlines the potential effects of incorporating this compound into different polymer types based on its chemical structure and the known effects of similar additives.

| Polymer Type | Potential Role of this compound | Anticipated Effect on Polymer Properties |

| Polyvinyl Chloride (PVC) | Plasticizer | Increased flexibility and workability |

| Polyamides (Nylons) | Co-additive, processing aid | Altered melt viscosity, potential for modified surface properties |

| Epoxy Resins | Reactive diluent or modifier | Modified curing behavior and crosslink density, potential impact on toughness |

| Polyurethanes | Plasticizer, modifier | Enhanced flexibility, potential for altered foam properties |

It is important to note that the actual performance of this compound as a polymer modifier would need to be validated through empirical studies focusing on mechanical testing, thermal analysis, and morphological characterization of the resulting polymer blends.

Integration of this compound in Electronic and Optical Materials

The field of electronic and optical materials is increasingly reliant on organic molecules that possess specific electronic and photophysical properties. Benzamide derivatives have been investigated for their potential in these applications. A patent for a photosensitive resin composition includes "Benzamide, N,N-dibutyl-2-methyl-" as a potential component, suggesting its utility in photolithography or other light-based fabrication processes. google.com In such applications, the compound might act as a photosensitizer or as a component that influences the solubility and development characteristics of the resin upon exposure to light.